Product packaging for 1-(Bromomethyl)(1-~13~C)benzene(Cat. No.:CAS No. 286013-11-4)

1-(Bromomethyl)(1-~13~C)benzene

Cat. No.: B3432487
CAS No.: 286013-11-4
M. Wt: 172.03 g/mol
InChI Key: AGEZXYOZHKGVCM-CDYZYAPPSA-N
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Description

Benzyl bromide (CAS 100-39-0) is an organic compound with the formula C₇H₇Br, consisting of a benzene ring substituted with a bromomethyl group . This colorless liquid is a versatile reagent and building block primarily used for introducing benzyl groups in organic synthesis, often serving as a benzyl protecting group for alcohols and carboxylic acids . Its high reactivity makes it a valuable asset in various research applications. Key Research Applications: Benzyl Protecting Group: Used to protect hydroxyl groups in alcohols and carboxylic acids during multi-step synthetic sequences . Organic Synthesis: A key starting material for synthesizing quaternary ammonium compounds, synthetic resins, pharmaceutical intermediates (including penicillins), dyes, and plasticizers . Specialized Synthesis: Involved in the preparation of foaming agents and specific compounds like (E)-(2-Iodovinyl)benzene . Oxidation to Carbonyls: Can be oxidized to corresponding aldehydes or ketones using various reagents like manganese dioxide (MnO₂) . As a strong lachrymator (tear-gas agent), benzyl bromide is intensely irritating to the skin, eyes, and mucous membranes and must be handled with appropriate safety precautions . It is moisture sensitive and incompatible with strong bases, oxidizing agents, and alcohols . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Br B3432487 1-(Bromomethyl)(1-~13~C)benzene CAS No. 286013-11-4

Properties

CAS No.

286013-11-4

Molecular Formula

C7H7Br

Molecular Weight

172.03 g/mol

IUPAC Name

bromomethyl(113C)cyclohexatriene

InChI

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i7+1

InChI Key

AGEZXYOZHKGVCM-CDYZYAPPSA-N

impurities

Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants).

Canonical SMILES

C1=CC=C(C=C1)CBr

boiling_point

388 to 390 °F at 760 mmHg (NTP, 1992)
191 °C
198-199 °C

Color/Form

Clear, refractive liquid
Colorless to yellow liquid
Lacrimatory liquid

density

1.441 at 71.6 °F (USCG, 1999) - Denser than water;  will sink
1.4380 at 20 °C
Relative density (water = 1): 1.438

flash_point

188 °F (NTP, 1992)
79 °C
86 °C (187 °F) - closed cup
79 °C (closed cup)
79 °C c.c.

melting_point

27 to 30 °F (NTP, 1992)
-1.5 °C
-4.0 °C

physical_description

Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue.
Light brown, clear, liquid with an unpleasant odor;  Melting point = -3 to -1 deg C;  [MSDSonline]
COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.

solubility

Reaction (NTP, 1992)
Miscible in ethanol and ether;  soluble in carbon tetrachloride
Sol in benzene
Solubility in water: reaction

vapor_density

5.8 (NTP, 1992) - Heavier than air;  will sink (Relative to Air)
5.8 (Air = 1)
Relative vapor density (air = 1): 5.9

vapor_pressure

1 mmHg at 90 °F (NTP, 1992)
0.39 [mmHg]
VP: 100 Pa at 25.4 °C;  1 kPa at 66.8 °C;  10 kPa at 121.7 °C;  100 kPa at 198.3 °C
0.450 mm Hg at 25 °C
Vapor pressure, Pa at 32.2 °C: 133

Origin of Product

United States

Advanced Synthetic Methodologies for Benzyl Bromide and Derivatives

Recent Advances in Benzylic Bromination Techniques

The selective introduction of a bromine atom at the benzylic position of toluene (B28343) and its derivatives is a cornerstone of organic synthesis. researchgate.net Modern research has focused on refining these techniques to enhance selectivity, improve safety, and adhere to the principles of green chemistry.

Free Radical Halogenation Mechanisms (e.g., Bromination of Toluene)

The reaction of toluene with bromine in the presence of light or heat proceeds via a free radical substitution mechanism to yield benzyl (B1604629) bromide. vaia.comtestbook.comdoubtnut.com This process is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzyl radical. ucalgary.ca

The mechanism can be described in three key stages: ucalgary.ca

Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) under the influence of UV light or heat, generating two highly reactive bromine radicals (Br•). ucalgary.ca

Propagation: A bromine radical then abstracts a hydrogen atom from the methyl group of toluene, forming a stable benzyl radical and hydrogen bromide (HBr). ucalgary.ca This benzyl radical subsequently reacts with another bromine molecule to produce benzyl bromide and a new bromine radical, which continues the chain reaction. ucalgary.ca

Termination: The chain reaction concludes when radicals combine. This can involve the combination of two bromine radicals to reform Br₂, or other radical pairing reactions. ucalgary.ca

It is important to note that under these conditions, substitution occurs at the benzylic carbon, not on the aromatic ring. ucalgary.ca While N-bromosuccinimide (NBS) is often used as a source of bromine radicals for benzylic bromination, Br₂ can also be used directly. masterorganicchemistry.com

Photocatalytic Oxidative Bromination with In Situ Bromine Generation

Recent innovations have focused on photocatalytic methods that generate bromine in situ, thereby avoiding the handling and storage of hazardous elemental bromine. rsc.orgresearchoutreach.org These methods often employ a photocatalyst and a benign bromine source.

One prominent system involves the use of hydrobromic acid (HBr) and an oxidant like hydrogen peroxide (H₂O₂) under light irradiation. nih.govnih.gov This approach is considered a green process for synthesizing benzyl bromides. nih.govacs.org

Microchannel Reactor Applications for Enhanced Safety and Efficiency

While the photocatalytic oxidative bromination with HBr and H₂O₂ is a green process, it carries a risk of explosion when conducted in traditional batch reactors. nih.govnih.govacs.org The use of microchannel reactors has emerged as a solution to this problem, offering enhanced safety and efficiency. nih.govacs.org

Microchannel reactors provide a high surface-area-to-volume ratio, leading to superior mass and heat transfer. nih.govacs.orgperfectlight.com.cn This allows for precise control over reaction conditions, high selectivity for the desired product, and easier scalability. nih.govacs.org Research on the synthesis of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene (B125461) using this method in a microchannel reactor demonstrated a high conversion rate and yield. nih.govacs.orgresearchgate.net

Table 1: Optimized Conditions for Photocatalytic Oxidative Bromination in a Microchannel Reactor acs.org

ParameterOptimal Value
Molar Ratio (HBr:H₂O₂:DCT)1.5:1.5:1
Residence Time5.88 min
Reaction Temperature70 °C
Light Source87 W blue light
DCT Conversion98.1%
DCBB Yield91.4%

DCT: 2,6-dichlorotoluene; DCBB: 2,6-dichlorobenzyl bromide

Green Chemistry Approaches in Bromine Generation (e.g., NaBrO₃/HBr systems)

In line with green chemistry principles, the in situ generation of bromine from safer and more sustainable sources is a key area of development. The NaBrO₃/HBr system is a notable example, providing access to Br₂ with water as the only byproduct. rsc.orgresearchgate.net This reaction is exothermic and requires careful temperature control. researchgate.net

This method, when coupled with continuous flow photochemical reactors, has shown exceptional throughput, achieving complete conversion in very short residence times. rsc.orgrsc.org The process can be further intensified by eliminating organic solvents and recycling the acidic reagent, significantly reducing waste. researchoutreach.orgrsc.org

Table 2: Performance of Photochemical Benzylic Bromination using NaBrO₃/HBr System rsc.org

ScaleTimeProductProcess Mass Index (PMI)
1.17 kg230 minMonobromination Product3.08
15 g20 minDibromination Product3.64

Conversion of Benzylic Alcohols to Benzyl Bromides

An alternative route to benzyl bromides involves the substitution reaction of benzylic alcohols. This method is particularly useful when the corresponding alcohol is readily available.

Acid-Catalyzed Substitution Reactions (e.g., HBr/H₂SO₄)

Benzylic alcohols can be converted to benzyl bromides through reaction with hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). quora.comgoogle.com The reaction proceeds via an Sₙ1 mechanism for secondary and tertiary benzylic alcohols. libretexts.org

The mechanism involves the following steps: libretexts.org

Protonation: The alcohol's hydroxyl group is protonated by the acid, forming a good leaving group (water). libretexts.orgmasterorganicchemistry.com

Carbocation Formation: The protonated alcohol dissociates to form a stable benzylic carbocation and a water molecule. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The bromide ion (from HBr) acts as a nucleophile and attacks the carbocation, forming the benzyl bromide. libretexts.org

Sulfuric acid acts as a dehydrating agent, driving the reaction towards the product. quora.com This method offers a straightforward synthesis with readily available and low-cost raw materials. google.com

Polymer-Supported Reagents (e.g., PVPP-Br₂/HMDS)

The use of polymer-supported reagents in organic synthesis offers significant advantages, including simplified product isolation, the potential for reagent recycling, and enhanced selectivity. semanticscholar.org One such effective system for the preparation of benzylic bromides is the crosslinked polyvinylpyrrolidone-bromine complex (PVPP-Br₂) in conjunction with hexamethyldisilane (B74624) (HMDS). semanticscholar.orgajol.info

This method provides a convenient route to benzylic bromides from their corresponding alcohols. semanticscholar.orgajol.info The reaction is typically carried out in a solvent like chloroform (B151607) under reflux conditions. semanticscholar.orgajol.info A key advantage of this system is its selectivity; for instance, benzyl alcohol can be selectively converted to benzyl bromide in the presence of primary aliphatic alcohols, such as 2-phenylethanol, which remains unchanged. semanticscholar.org

The general procedure involves the dropwise addition of the benzylic alcohol to a mixture of the PVPP-Br₂ complex and HMDS in a suitable solvent. semanticscholar.org After the reaction is complete, the spent polymer resin can be easily removed by simple filtration. semanticscholar.org The filtrate is then washed, dried, and concentrated to yield the pure benzyl bromide product. semanticscholar.org This methodology avoids the use of highly toxic and corrosive reagents like hydrogen bromide gas, phosphorus tribromide (PBr₃), or boron tribromide (BBr₃). semanticscholar.org

Selective Debromination Strategies for Monobromination

A significant challenge in the benzylic bromination of toluenes and other methylarenes is the propensity for over-bromination, leading to mixtures of mono- and di-brominated products. scientificupdate.comthieme-connect.com These byproducts can be difficult to separate due to similar physical properties. ecust.edu.cn A clever and efficient strategy to overcome this issue involves a two-step procedure: initial over-bromination followed by selective debromination to afford the desired monobrominated product. scientificupdate.comthieme-connect.com

This approach accepts the initial formation of a mixture and then chemically converts the unwanted polybrominated species back to the desired monobromide. scientificupdate.com A common method involves the initial bromination of the methylarene with an excess of a brominating agent like N-bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl₄). thieme-connect.comecust.edu.cn

The resulting mixture of mono- and polybrominated compounds is then treated with a debrominating agent. A particularly effective system for this selective debromination is a combination of diethyl phosphite (B83602) and a non-nucleophilic base, such as N,N-diisopropylethylamine (i-Pr₂NEt), in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. thieme-connect.comecust.edu.cn This system selectively removes one bromine atom from the gem-dibromide, converting it to the monobromide in good yields and high purity. thieme-connect.comecust.edu.cn This strategy has been successfully applied to various substrates, including polymethylated benzenes and those containing electron-withdrawing groups. ecust.edu.cn

Synthesis of Substituted Benzyl Bromides

The synthesis of benzyl bromides bearing substituents on the aromatic ring is crucial for the development of a wide range of functional molecules. The nature and position of these substituents significantly influence the reactivity of the benzylic position and the synthetic methods required.

Bromination of Substituted Toluenes

The direct side-chain bromination of substituted toluenes is a primary method for accessing substituted benzyl bromides. cecri.res.ingoogle.com This reaction typically proceeds via a free-radical mechanism. cecri.res.in Various brominating agents can be employed, including elemental bromine and N-bromosuccinimide (NBS). cecri.res.in The reaction conditions, such as temperature and the presence of a radical initiator or light, can be optimized to favor side-chain bromination over aromatic ring bromination. manac-inc.co.jp

For instance, substituted toluenes can be reacted with bromine at elevated temperatures (100 to 250 °C) to produce a mixture of side-chain brominated products. google.com The degree of bromination can be controlled by the molar ratio of bromine to the substituted toluene. google.com Another approach is two-phase electrolysis, where the brominating species is generated electrochemically in an aqueous phase and then reacts with the substituted toluene in an organic phase, leading to high yields and regioselectivity for the side-chain bromination. cecri.res.in

Synthesis with Electron-Withdrawing and Electron-Donating Substituents

The electronic nature of the substituents on the aromatic ring has a profound effect on the synthesis of benzyl bromides.

Electron-Donating Groups: Toluene derivatives with electron-donating groups (e.g., methyl, methoxy) readily undergo side-chain bromination. rsc.org These groups stabilize the intermediate benzylic radical, facilitating the reaction. However, they can also activate the aromatic ring towards electrophilic substitution, sometimes leading to competing ring bromination. scientificupdate.com In palladium-catalyzed cross-coupling reactions, benzyl bromides with electron-donating para- and meta-substituents, such as p-thioanisole, m-methoxy, and m-methyl, have been shown to react efficiently. rsc.org

Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl, chloro) on the toluene ring deactivates the benzylic position towards radical bromination, often requiring more forcing conditions. google.comgoogle.com For example, the bromination of nitrotoluenes can be challenging and may necessitate higher temperatures. google.comgoogle.com Despite these challenges, methods have been developed for the synthesis of benzyl bromides with electron-withdrawing groups. acs.org For instance, a process for preparing substituted benzyl bromides with electron-withdrawing groups involves bromination at temperatures between 20 and 95°C. google.com In some cases, a two-step bromination/debromination sequence is effective for substrates like 4-methylbenzonitrile. ecust.edu.cn

Synthesis of Complex Benzyl Bromide Derivatives (e.g., 3,5-Bis(trifluoromethyl)benzyl bromide)

3,5-Bis(trifluoromethyl)benzyl bromide is a valuable intermediate in pharmaceutical research due to the presence of the two trifluoromethyl groups, which can enhance properties like lipophilicity. ontosight.ai Its synthesis typically starts from 3,5-bis(trifluoromethyl)benzyl alcohol. ontosight.ai

A common synthetic route involves the halogenation of the alcohol. google.com For example, 3,5-bis(trifluoromethyl)benzyl alcohol can be treated with hydrobromic acid (HBr), often in the presence of sulfuric acid, to yield the corresponding bromide. google.comchemdad.com In one procedure, the alcohol is heated with 48% aqueous HBr and concentrated sulfuric acid at around 100-105°C to achieve a high yield of the product. chemdad.com The starting alcohol can itself be prepared from 3,5-bis(trifluoromethyl)halobenzene via a Grignard reaction with paraformaldehyde. google.com The high electronegativity of the trifluoromethyl groups influences the chemical properties of 3,5-bis(trifluoromethyl)benzyl bromide, making it a useful reagent in alkylation and cross-coupling reactions. ontosight.ai

Mechanistic Studies of Benzyl Bromide Reactivity

Nucleophilic Substitution Reactions Involving Benzyl (B1604629) Bromide

The nucleophilic substitution reactions of benzyl bromide are pivotal in organic synthesis, enabling the facile introduction of a diverse array of functional groups. The mechanistic route of these transformations is highly sensitive to the specific reaction conditions employed.

Sₙ1 and Sₙ2 Reaction Pathways

Benzyl bromide exhibits a versatile reactivity profile, capable of undergoing nucleophilic substitution via both Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular) mechanisms. The competition between these pathways is delicately balanced and can be tipped by the choice of nucleophile, solvent, and the presence of any catalytic agents.

The Sₙ2 pathway is characterized by a concerted, single-step mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, resulting in an inversion of stereochemistry at the reaction center. This mechanism is generally favored by strong, unhindered nucleophiles in polar aprotic solvents.

In contrast, the Sₙ1 mechanism is a two-step process initiated by the departure of the bromide leaving group to form a planar benzyl carbocation intermediate. This carbocation is significantly stabilized by resonance, which delocalizes the positive charge across the benzene (B151609) ring. The Sₙ1 pathway is more likely to be operative with weak nucleophiles and in polar protic solvents that can effectively solvate both the departing bromide ion and the carbocation intermediate. The formation of a planar carbocation intermediate typically leads to racemization if the starting material is chiral.

Influence of Solvent Systems on Reaction Kinetics and Selectivity

The solvent environment is a critical determinant of both the rate and the mechanistic pathway of nucleophilic substitution reactions of benzyl bromide. Key solvent properties, including polarity, proticity, and coordinating capability, exert a profound influence on the reaction kinetics.

Polar protic solvents, such as water and alcohols, are adept at facilitating the Sₙ1 mechanism. Their ability to form hydrogen bonds stabilizes the bromide leaving group and the benzyl carbocation intermediate, thereby lowering the activation energy for the ionization step. koreascience.kr The solvolysis of benzyl bromide in various alcohols demonstrates this trend, with reaction rates generally increasing with the polarity of the alcohol. koreascience.kr

Conversely, polar aprotic solvents like acetone (B3395972) and dimethylformamide (DMF) tend to promote the Sₙ2 mechanism. These solvents, while capable of dissolving the reactants, are less effective at solvating the anionic nucleophile, rendering it more reactive. The hydrolysis of benzyl bromide in acetone-water mixtures is a classic example where the reaction proceeds via an Sₙ2 mechanism. infinitylearn.comyoutube.com

Table 1: Rate Constants for the Solvolysis of Benzyl Bromide in Various Alcohols at 35.0°C

SolventRate Constant (k x 10⁵ sec⁻¹)
Methanol1.83
Ethanol0.65
1-Propanol0.32
2-Propanol0.15
1-Butanol0.25

Data synthesized from a study on the kinetics of the solvolysis of benzyl bromides in alcohols. koreascience.kr

Role of Catalysts in Accelerating Nucleophilic Displacements (e.g., Sodium Iodide, Phase Transfer Catalysts)

The rate of nucleophilic displacement reactions of benzyl bromide can be significantly enhanced through the use of catalysts.

Sodium Iodide: In what is known as the Finkelstein reaction, a catalytic quantity of sodium iodide can accelerate the reaction of benzyl bromide with a nucleophile. The iodide ion, being a superior nucleophile and a good leaving group, displaces the bromide to form the more reactive benzyl iodide in situ.

Phase Transfer Catalysts (PTCs): Phase transfer catalysts are indispensable for reactions involving reactants that are soluble in immiscible phases, such as an aqueous solution of a nucleophile and an organic solution of benzyl bromide. Quaternary ammonium (B1175870) salts, like tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride, are common PTCs. chemicalbook.comnih.govsciensage.info These catalysts transport the nucleophilic anion from the aqueous phase to the organic phase, where it can react with benzyl bromide. This circumvents the insolubility barrier and dramatically increases the reaction rate. mdma.ch The efficiency of these catalysts is evident in various synthetic applications, including alkylations, cyanations, and etherifications. ajgreenchem.comphasetransfer.com

Table 2: Examples of Phase Transfer Catalysts Used in Reactions of Benzyl Bromide

CatalystReactantsProductObservations
Tetrabutylammonium Bromide (TBAB)Benzyl chloride, Sodium butyrateBenzyl butyrateEffective catalysis in a solid-liquid system. researchgate.net
Benzyltriethylammonium ChlorideTriethylamine, Benzyl chlorideBenzyltriethylammonium chlorideWidely used PTC for various organic syntheses. chemicalbook.comgoogle.com
Polystyrene-bound Onium IonsBenzyl bromide, Sodium cyanideBenzyl cyanideDemonstrates the use of polymer-supported PTCs. acs.org

Interfacial Catalysis at Oil/Water Interfaces

Reactions at the boundary between two immiscible liquids, such as an oil/water interface, can be subject to specific catalytic effects. For a reaction between the oil-soluble benzyl bromide and a water-soluble nucleophile, the interface provides a unique environment for the reaction to occur. The presence of amphiphilic molecules, acting as interfacial catalysts, can further enhance the reaction rate by facilitating the interaction between the reactants across the phase boundary.

Radical Reactions of Benzyl Bromide

Beyond its participation in nucleophilic substitution reactions, benzyl bromide is also a precursor for radical-mediated transformations, which are typically initiated by photochemical or thermal means.

Formation and Reactivity of Benzyl Radicals

The carbon-bromine bond in benzyl bromide is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light or in the presence of a radical initiator. This bond scission generates a benzyl radical and a bromine atom. The bond dissociation energy for the C-Br bond in benzyl bromide has been determined to be approximately 50.5 ± 2 kcal/mol.

The benzyl radical is a resonance-stabilized species, with the unpaired electron delocalized over the aromatic ring. This delocalization significantly increases its stability compared to simple alkyl radicals. The stability of the benzyl radical is comparable to that of the allyl radical.

The reactivity of the benzyl radical is multifaceted. It can undergo dimerization to form bibenzyl, abstract a hydrogen atom from a donor molecule, add to double bonds to initiate polymerization, or react with molecular oxygen to form peroxy radicals, leading to oxidation products. The specific course of reaction is dictated by the prevailing reaction conditions and the presence of other reactive species.

Electron Transfer Mechanisms in Redox Catalysis

The reduction of benzyl bromide can be achieved through redox catalysis, which offers kinetic advantages over direct electrolysis by avoiding issues like electrode passivation. rsc.orgrsc.org In this process, a redox mediator is first reduced at an electrochemical surface and then transfers an electron to the benzyl bromide substrate in the bulk solution. rsc.orgrsc.org The exact nature of this electron transfer, whether it occurs via an inner-sphere or outer-sphere process, is a key area of investigation. rsc.org

One strategy to facilitate the single-electron reduction of benzyl halides involves nucleophilic cooperative catalysis. nih.govresearcher.life In this approach, a nucleophilic catalyst like lutidine is used to displace the halide, forming an intermediate salt. organic-chemistry.orgacs.org This intermediate has a lower and more consistent reduction potential, allowing for a general set of photocatalytic conditions to transform a wide range of benzyl halides into benzyl radicals. nih.govresearcher.lifeorganic-chemistry.org Mechanistic experiments confirm the intermediacy of these lutidinium salts. organic-chemistry.org The catalytic cycle involves the reduced photocatalyst transferring an electron to the lutidinium salt, which then fragments to generate the benzyl radical and regenerate the nucleophilic catalyst. acs.org

The electrochemical reduction of arylmethyl halides can proceed through different mechanisms depending on the substituents. acs.org For instance, with highly electron-withdrawing groups like nitro substituents, a stepwise mechanism involving an anion radical intermediate is observed. acs.org However, for unsubstituted benzyl bromide and those with less electron-withdrawing groups, the reaction follows a concerted mechanism where electron transfer and bond cleavage are simultaneous. acs.org

Homologation Reactions of Benzyl Bromide Derivatives

A notable reaction of electron-rich benzyl bromide derivatives is their homologation through a formal insertion of diazo compounds into the C(sp²)–C(sp³) bond. nih.govnih.govresearchgate.netacs.org This transformation, catalyzed by a simple Lewis acid like SnBr₄, creates products with valuable benzylic quaternary centers and an alkyl bromide functional group that can be used for further chemical modifications. nih.govnih.govresearchgate.net

The mechanism of this homologation reaction begins with the reaction between an electron-rich benzyl bromide and a diazo compound, facilitated by a Lewis acid. nih.gov This initial step is thought to proceed through the formation of a stabilized benzylic carbocation, which then reacts with the diazo compound to generate an alkyl diazonium ion. nih.gov The subsequent loss of nitrogen from this intermediate triggers the key skeletal rearrangement. nih.gov Computational analysis indicates that the rate-determining step is an Sₙ1 mechanism for the initial C–C bond formation. nih.govresearchgate.net This is followed by a cascade of cationic intermediates that lead to the formation of a phenonium ion. nih.govresearchgate.net

The phenonium ion is a critical intermediate in the homologation reaction. nih.govnih.govresearchgate.netacs.org Its formation is triggered by the loss of nitrogen from the alkyl diazonium ion, which prompts the neighboring aryl group to participate in the reaction. nih.gov The subsequent opening of this phenonium ion intermediate dictates the final structure of the product and is the selectivity-determining step. nih.govnih.govresearchgate.net The regioselectivity of the phenonium ion opening is generally high, leading to the desired homologated product. nih.govresearchgate.net For example, in reactions with a trifluoromethyl-substituted diazo compound and various electron-rich benzyl bromides, the regioselectivity was consistently high (>20:1). nih.govresearchgate.net

Computational analysis, particularly using Density Functional Theory (DFT), has provided significant insights into the reaction mechanism and the factors controlling selectivity. nih.govresearchgate.net The calculations support a rate-determining Sₙ1 mechanism for the initial bond formation, followed by the formation of short-lived intermediates, including the alkyl diazonium and a tertiary carbocation, before cyclizing to the phenonium ion. researchgate.net

A key finding from computational studies is the ability to predict the regioselectivity of the phenonium ion opening. nih.govresearchgate.net A descriptor based on the energy of the natural Cₐ–Cₙ σ* antibonding orbital of the phenonium ion was identified as a reliable predictor of selectivity. nih.govresearchgate.net A specific energy threshold was established, below which substrates react with high regioselectivity (>13:1), and above which low selectivity is generally observed. nih.govresearchgate.net This model was validated by testing new substrates designed based on theoretical predictions, and the experimental results were consistent with the computational model. researchgate.net

Interactive Data Table: Regioselectivity of Phenonium Ion Opening

The table below summarizes the effect of different substituents on the benzyl bromide derivative on the yield of the homologation reaction with a trifluoromethyl-substituted diazo compound.

EntryBenzyl Bromide SubstituentProductYield (%)Regioselectivity
3mAllylAllyl-substituted product78>20:1
3nPropargylPropargyl-substituted product75>20:1
3oBenzylBenzyl-substituted product80>20:1
3pAlkyl esterAlkyl ester-substituted product72>20:1
3qVeratroleVeratrole-substituted product85>20:1
3r3-Bromo and 4-Methoxy3-Bromo-4-methoxy-substituted product65>20:1
3sDihydrobenzofuranDihydrobenzofuran-substituted product70>20:1
3tAryl etherAryl ether-substituted product76>20:1

Data derived from research on the homologation of electron-rich benzyl bromide derivatives. nih.gov

Cross-Coupling Reactions Utilizing Benzyl Bromide

Benzyl bromide is a versatile substrate in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov These reactions are fundamental in synthesizing complex molecules, including natural products and pharmaceuticals. sigmaaldrich.comnih.gov

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides, including benzyl bromide. sigmaaldrich.comnih.govwikipedia.org This reaction is valued because organosilane reagents are generally non-toxic, readily accessible, and stable. mdpi.com An efficient Hiyama coupling has been developed specifically for benzylic halides and aryltrialkoxysilanes using palladium nanoparticles as the catalyst. sigmaaldrich.comnih.govacs.org This method accommodates a variety of functional groups and produces a diverse range of diarylmethanes. sigmaaldrich.comnih.govacs.org

The generally accepted mechanism for the Hiyama coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.orgmdpi.comcore.ac.ukrsc.org

Oxidative Addition : The cycle begins with the oxidative addition of the organic halide (benzyl bromide) to the active Pd(0) catalyst, forming a Pd(II) intermediate. wikipedia.orgmdpi.comrsc.org

Transmetalation : Before transmetalation, the organosilane must be activated, typically by a fluoride (B91410) source or a base, to form a hypervalent silicon species. core.ac.ukrsc.orgorganic-chemistry.org This activated species then transfers its organic group to the palladium(II) center, displacing the halide. wikipedia.orgmdpi.com

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium center couple to form the new C-C bond, and the palladium catalyst is regenerated in its zero-valent state, ready to start another cycle. wikipedia.orgmdpi.comrsc.org

Photoredox Cross-Electrophile Coupling with Aryl Bromides

The reaction proceeds through two interconnected catalytic cycles, as illustrated by the generally accepted mechanism for this class of reactions.

Catalytic Cycle A: Nickel Catalysis

Oxidative Addition: The cycle begins with a low-valent nickel(0) complex, which undergoes oxidative addition with the aryl bromide (Ar–Br). This step forms a square planar aryl-nickel(II) intermediate.

Radical Capture: This aryl-nickel(II) species acts as a trap for the benzyl radical generated in the photoredox cycle. The capture of the benzyl radical (Bn•) leads to the formation of a high-energy, transient nickel(III) intermediate.

Reductive Elimination: The nickel(III) complex rapidly undergoes reductive elimination, forging the desired C(sp²)–C(sp³) bond to yield the final diarylmethane product (Ar–Bn). This step regenerates a nickel(I) species.

Catalytic Cycle B: Photoredox Catalysis

Photoexcitation: A photocatalyst (PC), typically an iridium or ruthenium complex, absorbs visible light and is promoted to a long-lived, high-energy excited state (PC*).

Single Electron Transfer (SET): The excited photocatalyst is a potent reductant and engages in a single electron transfer (SET) event with benzyl bromide. This electron transfer leads to the fragmentation of the C–Br bond, generating a benzyl radical (Bn•) and a bromide anion (Br⁻). The photocatalyst is oxidized to PC⁺ in the process.

Regeneration of Catalysts: The oxidized photocatalyst (PC⁺) is reduced back to its ground state by a sacrificial electron donor present in the reaction mixture. Concurrently, the nickel(I) species generated from the reductive elimination step is reduced back to the active nickel(0) catalyst, closing both catalytic cycles.

This dual catalytic system allows for the coupling of a wide range of substituted benzyl bromides and aryl bromides under mild reaction conditions, demonstrating broad functional group tolerance.

Representative Substrate Scope for Photoredox Cross-Electrophile Coupling of Benzyl Bromides with Aryl Bromides
EntryBenzyl Bromide DerivativeAryl Bromide DerivativeYield (%)
1Benzyl bromide4-Bromobenzonitrile85
24-Methoxybenzyl bromide4-Bromobenzonitrile90
34-Chlorobenzyl bromideBromobenzene78
4Benzyl bromideMethyl 4-bromobenzoate92
52-Naphthylmethyl bromide4-Bromoanisole81

Cooperative Catalytic Coupling with Electron-Deficient Alkenes

A significant challenge in generating benzyl radicals from benzyl halides via single-electron reduction is the substantial variability in their reduction potentials, which depend heavily on the substitution pattern of the aromatic ring. A cooperative catalytic approach has been developed to address this issue, enabling the Giese-type coupling of various benzyl bromides with electron-deficient alkenes under a general set of photocatalytic conditions. nih.govchemrxiv.orgnih.gov

This strategy employs a nucleophilic co-catalyst, lutidine, in concert with a photocatalyst. nih.govacs.org The key insight is that lutidine can react with benzyl bromide in situ to form a benzylic lutidinium salt. nih.govacs.org This intermediate possesses a significantly lower and more consistent reduction potential compared to the parent benzyl bromide, thereby leveling the electronic differences between various substituted derivatives. nih.govchemrxiv.orgnih.gov

The proposed mechanism involves two synergistic catalytic cycles:

Cycle 1: Nucleophilic Catalysis

Salt Formation: Catalytic amounts of lutidine act as a nucleophile, displacing the bromide from benzyl bromide to form an N-benzyl-lutidinium bromide salt intermediate. This reaction is reversible and establishes an equilibrium in the reaction mixture.

Cycle 2: Photocatalytic Reduction

Photoexcitation and Reduction: An iridium-based photocatalyst, upon excitation by visible light, is converted to its excited state. This excited photocatalyst reduces a sacrificial amine reductant (e.g., DIPEA), generating a reduced photocatalyst and an amine radical cation.

SET to Lutidinium Salt: The reduced photocatalyst performs a single-electron transfer (SET) to the N-benzyl-lutidinium salt. This is the rate-determining step and results in the regeneration of the ground-state photocatalyst and the formation of a lutidinium radical. chemrxiv.org

Radical Generation: The lutidinium radical undergoes rapid unimolecular fragmentation of the C–N bond to release the desired benzyl radical and regenerate the lutidine catalyst, which re-enters the nucleophilic cycle. chemrxiv.orgacs.org

Giese Addition: The generated benzyl radical adds to the electron-deficient alkene (e.g., acrylonitrile), forming a new carbon-centered radical intermediate. acs.org

Product Formation: This radical intermediate is then reduced to the final product via hydrogen atom transfer from the amine radical cation formed in step 1, completing the photocatalytic cycle. acs.org

This cooperative approach has proven effective for a broad scope of benzyl bromides, including those with both electron-donating and electron-withdrawing substituents, coupling them efficiently with various Michael acceptors. acs.org

Substrate Scope for the Cooperative Catalytic Coupling of Benzyl Bromides with Acrylonitrile acs.org
EntryBenzyl Bromide DerivativeAlkeneProduct Yield (%)
14-Cyanobenzyl bromideAcrylonitrile98
24-(Trifluoromethyl)benzyl bromideAcrylonitrile98
34-Bromobenzyl bromideAcrylonitrile96
4Benzyl bromideAcrylonitrile91
54-Methylbenzyl bromideAcrylonitrile96
64-Methoxybenzyl bromideAcrylonitrile94
73-Bromobenzyl bromideAcrylonitrile93

Applications of Benzyl Bromide in Advanced Organic Synthesis

Alkylation Reactions

Alkylation reactions are a cornerstone of organic synthesis, and benzyl (B1604629) bromide serves as a key electrophile for creating new carbon-heteroatom and carbon-carbon bonds.

Benzylation of Nucleophiles (e.g., Amines, Thiols)

Benzyl bromide is a frequently used reagent for the benzylation of nucleophiles such as amines and thiols. commonorganicchemistry.comorganic-chemistry.org This reaction involves the displacement of the bromide ion by the nucleophile in an SN2 reaction.

In the case of amines, benzyl bromide is employed to install benzyl protecting groups or to synthesize more complex amine derivatives. commonorganicchemistry.com The kinetics of the reaction between benzyl bromide and various amines, such as nitrobenzylaniline, have been studied to understand the influence of the amine's constitution on the reaction rate. rsc.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed.

For thiols, benzylation proceeds readily due to the high nucleophilicity of the thiolate anion. A common application is the protection of the thiol group. For instance, in the synthesis involving 2-aminothiophenol, the selective benzylation of the thiol group over the amino group is a key step, demonstrating the chemoselectivity achievable in these reactions. researchgate.net

The general conditions for the benzylation of amines and thiols are summarized in the table below.

NucleophileReagent SystemProduct Type
Primary/Secondary AmineBenzyl bromide, Base (e.g., K₂CO₃, Et₃N)N-Benzylated Amine
ThiolBenzyl bromide, Base (e.g., NaH, NaOH)S-Benzylated Thiol (Thioether)

Regioselective O-Benzylation of Polyols (e.g., Sugars)

The selective protection of hydroxyl groups in polyols, such as carbohydrates, is a significant challenge in organic synthesis. Benzyl bromide is a key reagent in achieving regioselective O-benzylation, allowing for the differentiation of multiple hydroxyl groups within a single molecule.

Several strategies have been developed to control the regioselectivity of this transformation:

Base and Temperature Control: Exposing saccharide polyols to a moderate excess of benzyl bromide and a hindered base like diisopropylethylamine (DIPEA) at elevated temperatures (e.g., 90°C) can lead to the regioselective O-benzylation of primary hydroxyl positions. researchgate.netresearchgate.net

Organotin-Mediated Benzylation: The use of organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO), allows for the formation of a stannylene acetal (B89532) intermediate. This intermediate activates specific hydroxyl groups, directing the benzylation to a particular position. Catalytic versions of this method have been developed under solvent-free conditions, significantly improving the practicality of the procedure. researchgate.net

Phase-Transfer Catalysis: In heterogeneous reaction mixtures, phase-transfer catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) can facilitate the selective benzylation of specific hydroxyl groups in carbohydrates. scholaris.ca For example, this method allows for the selective alkylation of the O-2 position over the O-3 position in methyl 4,6-O-benzylidene-α-D-glucopyranoside. scholaris.ca

Organoboron Catalysis: Diarylborinic acids can act as catalysts to regioselectively activate the equatorial hydroxyl group of cis-vicinal diols in carbohydrates, directing the subsequent benzylation. scholaris.ca

Chemoselective Benzylation: In polyols containing different types of hydroxyl groups, high chemoselectivity can be achieved. For example, propargylic hydroxy groups can be selectively benzylated in the presence of other hydroxyl groups using benzyl bromide and sodium hydride in DMF at room temperature. scispace.com

MethodKey ReagentsSelectivity Example
Base/Temperature ControlBenzyl bromide, DIPEAPrimary OH in saccharides researchgate.net
Organotin-MediatedBenzyl bromide, Bu₂SnO (cat.)Equatorial OH in stannylene acetals researchgate.net
Phase-Transfer CatalysisBenzyl bromide, TBAHS, NaOHO-2 vs. O-3 in glucopyranosides scholaris.ca
Organoboron CatalysisBenzyl bromide, Ar₂BOH (cat.)Equatorial OH of cis-diols scholaris.ca

C-Alkylation vs. O-Alkylation in Phenol Reactions

The reaction of phenolate (B1203915) anions with benzyl bromide is a classic example of ambident nucleophile reactivity, leading to two possible products: the O-alkylated phenyl benzyl ether or a C-alkylated benzyl phenol. pharmaxchange.info The competition between these two pathways is highly sensitive to the reaction conditions, particularly the choice of solvent. pharmaxchange.inforesearchgate.net

O-Alkylation: This pathway is favored in polar aprotic solvents such as dimethylformamide (DMF). pharmaxchange.info In these solvents, the oxygen atom of the phenolate anion is highly solvated and accessible, promoting the SN2 attack on benzyl bromide to form an ether linkage. pharmaxchange.info

C-Alkylation: This pathway is favored in protic solvents, like trifluoroethanol (TFE) or water. pharmaxchange.info Protic solvents strongly solvate the oxygen atom of the phenolate through hydrogen bonding, shielding it and making it less available for reaction. This shifts the reactive site to the ortho and para carbons of the aromatic ring, which can then attack the electrophile. pharmaxchange.info

The reaction of 2-naphthol (B1666908) with benzyl bromide serves as a clear illustration of this principle. In DMF, the major product is the O-alkylated benzyl β-naphthyl ether, whereas in trifluoroethanol, the C-alkylated 1-benzyl-2-naphthol (B13957344) is predominantly formed. pharmaxchange.info Kinetic studies have been employed to develop detailed models of the reaction networks, accounting for factors like solvolysis and proton exchange that influence the O- versus C-alkylation selectivity. rsc.org

Solvent TypeFavored ProductRationale
Polar Aprotic (e.g., DMF)O-Alkylation (Ether)Unshielded, highly nucleophilic oxygen anion. pharmaxchange.info
Protic (e.g., TFE, H₂O)C-Alkylation (Phenol)Oxygen anion is shielded by hydrogen bonding. pharmaxchange.info

Introduction of Benzyl Protecting Groups

The benzyl (Bn) group is a robust and widely used protecting group for alcohols and carboxylic acids in multistep organic synthesis, and benzyl bromide is one of the most common reagents for its installation. wikipedia.orgwikipedia.orgfishersci.co.uknih.gov The protection reaction is typically an SN2 displacement performed with benzyl bromide (or the less reactive benzyl chloride) in the presence of a base. wikipedia.orgcommonorganicchemistry.com

The choice of base and conditions can be tailored to the substrate:

Strong Bases: For simple alcohols, strong bases like sodium hydride (NaH) or powdered potassium hydroxide (B78521) (KOH) are effective for deprotonating the alcohol to form the highly nucleophilic alkoxide, which then reacts with benzyl bromide. wikipedia.orgorganic-chemistry.org

Mild Bases for Selectivity: When selective protection is required, such as the monobenzylation of a diol, milder and less soluble bases like silver(I) oxide (Ag₂O) are often used. wikipedia.orgorganic-chemistry.org This allows for the preferential benzylation of the more accessible or more acidic hydroxyl group.

Amine Protection: Benzyl bromide is also used to protect amine functionalities. commonorganicchemistry.com

The benzylation of alcohols using the NaH/benzyl bromide/DMF system can sometimes lead to the formation of an amine impurity, which may act as a poison for certain catalysts in subsequent reaction steps. acs.orgnih.gov

Functional GroupTypical Reagent SystemNotes
AlcoholsBenzyl bromide, NaH, DMF/THFGeneral and widely used method. organic-chemistry.org
Diols (Selective)Benzyl bromide, Ag₂O, DMFAllows for monobenzylation. wikipedia.org
Carboxylic AcidsBenzyl bromide, Base (e.g., Cs₂CO₃)Forms a benzyl ester. wikipedia.orgnih.gov
AminesBenzyl bromide, Base (e.g., K₂CO₃)Forms a benzylated amine. commonorganicchemistry.com

Synthesis of Heterocyclic Compounds

Benzyl bromide is a valuable building block and reagent in the synthesis and modification of heterocyclic compounds. It is frequently employed to introduce a benzyl group onto a nitrogen or sulfur atom within a heterocyclic ring system.

For example, new 1,2,4-triazole (B32235) derivatives have been synthesized through the reaction of a di-Schiff base with benzyl bromide. gsconlinepress.comgsconlinepress.com In the field of medicinal chemistry, N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines were prepared by first reacting a 2-chlorobenzimidazole (B1347102) with benzyl bromide under basic conditions to install the N-benzyl group. nih.gov A classic and widely applicable procedure is the N-alkylation of indole (B1671886) using benzyl bromide with potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) to afford 1-benzylindole in high yield. orgsyn.org

Synthesis of Quaternary Carbon Centers

The construction of quaternary carbon centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis. Benzyl bromide serves as a key electrophile in several methods developed to address this challenge.

Alkylation of Enolates: Stereocontrolled quaternary carbons can be constructed via the diastereoselective alkylation of enolates. For instance, enolates derived from pseudoephedrine amides react stereospecifically with benzyl bromide to form α,α-disubstituted products with a new quaternary center. scispace.com

Homologation via Diazo Insertion: A formal insertion of a diazo compound into the C(sp²)–C(sp³) bond of an electron-rich benzyl bromide derivative can be catalyzed by a Lewis acid. This homologation reaction proceeds through a phenonium ion intermediate and yields products containing a benzylic quaternary center. researchgate.net

Photoredox/Iron Co-catalysis: A modern approach involves the merger of photoredox catalysis with iron-mediated SH2 bond formation. This allows for the cross-coupling of tertiary alcohols with primary alkyl bromides, including benzyl bromide, to construct sterically congested quaternary centers under mild conditions. princeton.edu

Light-Driven Boronate Rearrangement: A light-driven 1,3-boronate rearrangement can be used to introduce quaternary carbon centers adjacent to an amine moiety, providing a versatile tool for the late-stage functionalization of complex molecules. researchgate.net

Synthesis of Functionalized Isoquinolines

Benzyl bromide is a key reagent in the synthesis of functionalized isoquinoline (B145761) derivatives. A notable method involves the Dess-Martin periodinane (DMP)-mediated oxidative coupling reaction of isoquinoline with benzyl bromide. mdpi.comresearchgate.netnih.gov This approach provides a metal-free and mild pathway to synthesize N-substituted isoquinolinone derivatives, such as isoquinoline-1,3-diones or isoquinoline-1,3,4-triones, in excellent yields. mdpi.comresearchgate.net

The reaction proceeds by treating a functionalized isoquinoline with benzyl bromide in the presence of DMP. mdpi.com The scope of this transformation is broad, tolerating various substituents on both the isoquinoline and benzyl bromide moieties. For instance, benzyl bromides with electron-donating groups like methyl and methoxy (B1213986) groups react successfully to yield the corresponding N-substituted isoquinoline-1,3-diones. mdpi.com Similarly, isoquinolines bearing methyl, chloro, and bromo substituents are also suitable substrates for this reaction. mdpi.com

Another efficient route to functionalized isoquinolines is a multicomponent, one-pot reaction. This method involves reacting 2-alkynylbenzaldehydes, amines, zinc, and benzyl bromide, which provides a practical synthesis for functionalized 1,2-dihydroisoquinolines. nih.gov

Table 1: Examples of N-Substituted Isoquinoline-1,3-diones from Benzyl Bromide

Benzyl Bromide Substrate Isoquinoline Substrate Product Yield Reference
Benzyl bromide Isoquinoline 2-Benzylisoquinoline-1,3(2H,4H)-dione 85% mdpi.com
4-Methylbenzyl bromide Isoquinoline 2-(4-Methylbenzyl)isoquinoline-1,3(2H,4H)-dione 89% mdpi.com
4-Methoxybenzyl bromide Isoquinoline 2-(4-Methoxybenzyl)isoquinoline-1,3(2H,4H)-dione 92% mdpi.com

Synthesis of Substituted Pyrazoles

Benzyl bromide is widely used for the N-alkylation of pyrazole (B372694) rings to produce substituted pyrazoles. A systematic study on the N-substitution of 3-substituted pyrazoles has demonstrated that using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) affords high conversion and good regioselectivity for the N1-isomer. sci-hub.st

For example, the reaction of 3-nitropyrazole with benzyl bromide in the presence of K₂CO₃ results in a 10:1 ratio of the N1- to N2-benzylated regioisomers. sci-hub.st The regioselectivity is influenced by the steric bulk of the electrophile, with bulkier halides favoring the less sterically hindered N1 position. sci-hub.st This method is effective for a range of 3-substituted pyrazoles and various alkyl and aryl halides. sci-hub.st

Other research has also employed benzyl bromide for the N-benzylation of N-arylpyrazoles in acetone (B3395972) with K₂CO₃ as the base, leading to the target products in high yields. researchgate.net

Table 2: Regioselectivity in N-Alkylation of 3-Nitropyrazole

Electrophile N1:N2 Ratio Total Yield Reference
Benzyl bromide 10:1 83% sci-hub.st
Iodopropane 7:1 75% sci-hub.st
Allyl bromide 8:1 80% sci-hub.st

Synthesis of Benzimidazole (B57391)/Triazole Hybrids

In the synthesis of pharmacologically relevant benzimidazole/1,2,3-triazole hybrids, benzyl bromide serves as a crucial alkylating agent. One synthetic route involves the initial synthesis of benzimidazole-2-thione from o-phenylenediamine. frontiersin.orgnih.gov This intermediate is then alkylated using benzyl bromide in the presence of a base like anhydrous potassium carbonate in dry acetone. frontiersin.orgnih.gov This step yields 2-benzylthiobenzimidazole, a key precursor for further functionalization. frontiersin.org

The 2-benzylthiobenzimidazole can then undergo subsequent reactions, such as alkylation at the benzimidazole nitrogen with propargyl bromide, followed by a "click" reaction with azide (B81097) derivatives to construct the final hybrid molecule. frontiersin.orgnih.gov This modular approach allows for the creation of a diverse library of benzimidazole/triazole hybrids. frontiersin.orgresearchgate.nettandfonline.com

Table 3: Key Reaction in Benzimidazole/Triazole Hybrid Synthesis

Reactant 1 Reactant 2 Reagents Product Yield Reference

Formation of Organometallic Reagents

Preparation and Applications of Benzyl Grignard Reagents (e.g., Benzylbromomagnesium)

Benzyl bromide is the primary precursor for preparing the corresponding benzyl Grignard reagent, benzylmagnesium bromide (BnMgBr). ontosight.ai The synthesis is typically achieved through the reaction of benzyl bromide with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). ontosight.aithieme-connect.de This reaction involves the insertion of magnesium into the carbon-bromine bond. ontosight.ai Benzyl Grignard reagents are highly reactive and must be handled under an inert atmosphere to prevent decomposition from moisture and air. ontosight.ai A significant side reaction in their preparation is Wurtz coupling, which produces dibenzyl. The choice of solvent can influence the extent of this side reaction, with 2-Methyltetrahydrofuran (2-MeTHF) often suppressing its formation compared to THF. rsc.org

Nucleophilic Addition to Carbonyl Compounds

Benzyl Grignard reagents are potent nucleophiles that readily participate in nucleophilic addition reactions with a variety of carbonyl compounds. ontosight.aimasterorganicchemistry.com This reactivity provides a powerful method for forming new carbon-carbon bonds and synthesizing a range of alcohols. libretexts.orglibretexts.org The reaction involves the nucleophilic attack of the benzyl carbanion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during an acidic workup. libretexts.org

Reaction with Formaldehyde: Yields primary alcohols (e.g., 2-phenylethan-1-ol). libretexts.org

Reaction with Aldehydes: Produces secondary alcohols. libretexts.orgchemguide.co.uk

Reaction with Ketones: Results in the formation of tertiary alcohols. libretexts.orgchemguide.co.uk

Table 4: Synthesis of Alcohols via Benzyl Grignard Reagent Addition

Carbonyl Compound Reagent Intermediate Final Product Product Class Reference
Formaldehyde (H₂C=O) 1. BnMgBr, 2. H₃O⁺ PhCH₂CH₂O⁻ 2-Phenylethan-1-ol Primary Alcohol libretexts.org
Acetaldehyde (CH₃CHO) 1. BnMgBr, 2. H₃O⁺ PhCH₂CH(O⁻)CH₃ 1-Phenylpropan-2-ol Secondary Alcohol libretexts.org

Coupling Reactions with Other Organic Halides

Benzyl Grignard reagents are valuable partners in various cross-coupling reactions to form more complex molecules. These reactions typically employ a transition metal catalyst, such as nickel, palladium, or silver. organic-chemistry.orgorganic-chemistry.org

One example is the silver-catalyzed cross-coupling of secondary and tertiary alkyl halides with benzyl Grignard reagents. organic-chemistry.org This method is particularly effective for constructing quaternary carbon centers, which are often challenging to synthesize using traditional palladium or nickel catalysts. organic-chemistry.org

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes nickel or palladium catalysts to couple Grignard reagents with aryl, vinyl, or alkyl halides. organic-chemistry.org Benzyl Grignard reagents can be used in these reactions to introduce a benzyl group, providing a direct route to diarylmethane-type structures and other benzylated compounds. organic-chemistry.orgsci-hub.se

Oxidation Reactions

The oxidation of benzylic halides represents a significant transformation in organic synthesis, providing a direct route to valuable aromatic aldehydes. This section explores the conversion of benzyl bromide to benzaldehyde (B42025) and delves into the specific mechanistic pathways involving monochromate ions.

Conversion of Benzylic Bromides to Benzaldehydes

The transformation of benzylic bromides into their corresponding benzaldehydes is a key reaction for which numerous methodologies have been developed. tandfonline.com These methods often aim for high selectivity and yield, utilizing various oxidizing agents under specific reaction conditions.

One effective approach involves the use of sodium nitrate (B79036) as the oxidant in the presence of sodium hydroxide. acs.orgacs.org In a notable study, benzyl bromide was oxidized to benzaldehyde with a 91% yield and 98% conversion when heated to 120 °C. acs.orgacs.orgresearchgate.net Interestingly, adjusting the temperature to 80 °C and using a 20% sodium nitrate solution favored the formation of benzyl alcohol, which was obtained in an 82% yield. acs.orgacs.orgresearchgate.net This method is advantageous as it avoids the use of harmful organic solvents and employs inexpensive reagents. acs.orgacs.org

Another environmentally benign method utilizes aqueous hydrogen peroxide (H₂O₂) as the oxidizing agent without the need for a catalyst. tandfonline.com In this procedure, benzyl bromide is refluxed in water, followed by the slow addition of H₂O₂. tandfonline.com This technique has proven effective for a range of both electron-rich and electron-deficient benzyl bromides, yielding the corresponding benzaldehydes in good yields (79–85%). tandfonline.com A key advantage of this method is its selectivity, allowing for the oxidation of a benzylic bromide without affecting other sensitive groups within the same molecule. tandfonline.com

Phase transfer catalysis (PTC) offers a powerful tool for the oxidation of benzyl bromide, particularly when using oxidants that are insoluble in organic solvents where the substrate is dissolved. asianpubs.org The use of acidified monochromate ions in non-polar solvents like toluene (B28343) and ethyl acetate, facilitated by a phase transfer catalyst, allows for the selective oxidation of benzyl bromide to benzaldehyde in high yields (greater than 90%). asianpubs.orgasianpubs.org The reaction is typically carried out by stirring at around 60 °C for 2 hours. asianpubs.orgasianpubs.org Various phase transfer catalysts have been shown to be effective, with their catalytic activity varying slightly. asianpubs.org

The Kornblum oxidation is another notable method for this transformation. tandfonline.com A modified, catalyst-free version of the Kornblum oxidation has been reported, using visible light to facilitate the aerobic oxidation of benzyl bromides to benzaldehydes in moderate to excellent yields. researchgate.net

Table 1: Comparison of Methods for the Oxidation of Benzyl Bromide to Benzaldehyde

Oxidizing Agent Catalyst/Conditions Solvent Temperature Yield of Benzaldehyde Reference
Sodium Nitrate / NaOH None Water (solvent-free) 120 °C 91% acs.org, researchgate.net, acs.org
Hydrogen Peroxide None Water Reflux, then Room Temp. 79-85% tandfonline.com
Acidified Monochromate Phase Transfer Catalyst Toluene or Ethyl Acetate 60 °C >90% asianpubs.org, asianpubs.org

Mechanisms of Oxidation by Monochromate Ions

The oxidation of benzyl bromide by monochromate ions, particularly under phase transfer catalysis (PTC), is a highly selective process that occurs in a biphasic system (aqueous and organic). asianpubs.org The active oxidant species are monochromate ions, which are typically generated from a source like potassium dichromate in an acidified aqueous solution. asianpubs.org The reaction mechanism can be understood as a multi-stage process.

Initially, the phase transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB) or tricaprylmethylammonium chloride (TCMAC), facilitates the transfer of the monochromate ions from the aqueous phase into the organic phase where the benzyl bromide is dissolved. asianpubs.org This is a crucial step, as the oxidation reaction would not otherwise occur in the non-polar organic solvent. asianpubs.org

Oxidation to Benzyl Alcohol: The phase-transferred monochromate ion first oxidizes the benzyl bromide to an intermediate, benzyl alcohol. asianpubs.org

Oxidation to Benzaldehyde: The benzyl alcohol formed in situ is then subsequently and selectively oxidized by another monochromate ion to the final product, benzaldehyde. asianpubs.org

A significant advantage of this method is its high selectivity; despite being a two-stage oxidation, there is reportedly no formation of byproducts such as benzoic acid. asianpubs.orgsciensage.info The reaction is believed to involve chromium(V) and chromium(IV) as possible intermediates in the reduction of the chromium(VI) monochromate. asianpubs.org The general mechanism for the oxidation of an alcohol by a chromate (B82759) species involves the formation of a chromate ester intermediate. libretexts.orgmsu.edu This intermediate then undergoes an E2-like elimination step where a base removes the alpha-hydrogen, leading to the formation of the carbonyl group and the reduction of chromium. libretexts.orgmsu.edu After the oxidation is complete, the catalyst returns to the aqueous phase to repeat the cycle. asianpubs.org The entire process is a testament to the efficiency of phase transfer catalysis in enabling reactions between reagents in immiscible phases. asianpubs.orgsciensage.info

Role of Benzyl Bromide in Materials Science and Polymer Chemistry

Polymer Functionalization and Modification

Functionalization and modification are critical processes for tailoring the properties of polymers for specific applications. Benzyl (B1604629) bromide provides a reactive handle for introducing desired functionalities onto polymer backbones.

Conjugated polymers, such as poly(phenyleneethynylene)s (PPEs), are of significant interest for their semiconducting properties, finding use in applications like organic light-emitting diodes (OLEDs) and photovoltaic cells. tandfonline.com Functionalizing these polymers with benzyl bromide groups creates defined reaction centers for subsequent modifications. acs.org

However, the direct polymerization to form these materials is often challenging because the bases used in the typical palladium(0)-copper(I)-catalyzed polymerization reactions are incompatible with the reactive benzyl bromide group. acs.org To circumvent this, a two-step synthesis strategy is employed:

A benzyl alcohol functionalized poly(phenyleneethynylene) is first synthesized. acs.orgresearchgate.net This is achieved by copolymerizing monomers, where one contains a benzyl alcohol group. acs.org For instance, an exclusively para-linked polymer (PPE2A) and a partially meta-linked polymer (PPE2B) have been created using this method. acs.org

The resulting benzyl alcohol functionalized polymer is then quantitatively converted into the desired benzyl bromide functionalized polymer (e.g., PPE3A and PPE3B) using reagents like triphenylphosphine (B44618) and tetrabromomethane in what is known as an Appel reaction. acs.org This method is advantageous as it avoids Brønsted acids that could damage the polymer's conjugated system. acs.org

Characterization before and after the bromination shows no significant impairment of the polymer's delocalized π-electron system. acs.orgresearchgate.net The structure of the polymers is often designed to ensure high solubility, for example by incorporating partially meta-linked units. acs.org

Table 1: Comparison of Poly(phenyleneethynylene)s Before and After Bromination

Polymer Linkage Type Functional Group Mn (g mol-1) Source
PPE2A Exclusively para Benzyl Alcohol 8200 acs.org
PPE3A Exclusively para Benzyl Bromide - acs.org
PPE2B Partially meta Benzyl Alcohol 9800 acs.org
PPE3B Partially meta Benzyl Bromide - acs.org

Note: Mn (number-average molecular weight) was determined by GPC against a polystyrene calibration.

The benzyl bromide groups on functionalized conjugated polymers can serve as initiation sites for Atom Transfer Radical Polymerization (ATRP). tandfonline.com This allows for the synthesis of novel graft copolymers, where other polymer chains are grown from the conjugated polymer backbone. tandfonline.comtandfonline.com This technique combines the unique electronic properties of the conjugated polymer with the properties of the grafted side chains. tandfonline.com

For example, benzyl bromide functionalized poly(phenyleneethynylene)s (PPE1A and PPE1B) have been successfully used as macroinitiators for the ATRP of methyl methacrylate (B99206) (MMA). tandfonline.comtandfonline.com This results in graft copolymers with a PPE backbone and polymethyl methacrylate (PMMA) side chains. tandfonline.com

Research has shown that the structure of the PPE macroinitiator influences its reactivity. tandfonline.comtandfonline.com A partially meta-linked PPE macroinitiator (PPE1B) demonstrated higher reactivity and initiator efficiency compared to its exclusively para-linked counterpart (PPE1A). tandfonline.comtandfonline.com This is likely due to the better solubility of the less symmetric, meta-bridged polymer. tandfonline.com Importantly, the ATRP process does not appear to impair the delocalized π-electron system of the conjugated backbone. tandfonline.comtandfonline.com

Table 2: ATRP of Methyl Methacrylate (MMA) using PPE Macroinitiators

Macroinitiator Linkage Type Initiator Conversion Limit Resulting Copolymer Mn (g mol-1) PDI Source
PPE1A Exclusively para ~40% PPE2A 42,400 4.8 tandfonline.com
PPE1B Partially meta Higher than PPE1A PPE2B - - tandfonline.comtandfonline.com

Note: PDI refers to the Polydispersity Index.

Benzyl bromide is a key reagent for imparting antibacterial properties to materials through quaternization. The process involves converting tertiary amine groups on a polymer into quaternary ammonium (B1175870) compounds (QACs). These positively charged centers can disrupt the cell membranes of bacteria, leading to a potent antimicrobial effect. rsc.orgnih.govmdpi.com

A common strategy involves first grafting a polymer with tertiary amine groups, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), onto a substrate surface. rsc.org This can be done using techniques like surface-initiated photochemically induced atom transfer radical polymerization (SI-photoATRP) on materials like cotton fabric. rsc.org

Following the grafting process, the material is treated with benzyl bromide. rsc.org The benzyl bromide reacts with the dimethylamino groups of the PDMAEMA chains, resulting in the formation of quaternary ammonium salts on the surface. rsc.orgnih.gov This modification has been shown to create materials with high antibacterial efficiency and good durability, for instance, against laundering. rsc.org This method has been applied to various substrates, including cotton fabrics and polypropylene (B1209903) nonwoven fabrics, to create antimicrobial surfaces for sanitary products. rsc.orgnih.gov The benzylation of grafted poly(4-vinylpyridine) on polypropylene, for example, creates a structure similar to the well-known disinfectant benzalkonium chloride. nih.gov

Table 3: Example of Surface Modification for Antibacterial Properties

Step Material Reagent/Process Result Source
1. Initiator Functionalization Cotton Fabric ATRP initiator Cotton-Br rsc.org
2. Grafting Cotton-Br DMAEMA via SI-photoATRP cell-g-PDMAEMA rsc.org

Cross-Linking of Polymers

Cross-linking transforms linear polymer chains into a three-dimensional network, significantly altering their mechanical and thermal properties. Benzyl bromide's role in this area is primarily as a functional group on a polymer that can react with a separate cross-linking agent.

It is important to note that as a monohalide, benzyl bromide itself does not act as a cross-linker for polymers containing tertiary amine pendants. taylorandfrancis.com Studies have shown that while dihalides like α,α′-dibromo-p-xylene effectively cross-link such polymers, benzyl bromide fails to produce gelation even at high temperatures and long reaction times. taylorandfrancis.com

However, polymers functionalized with benzyl bromide side groups can be effectively cross-linked. For instance, a linear polyacrylate with benzylic bromide side groups can be cross-linked by adding a divalent amine cross-linker such as 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This reaction forms a polymer network that is insoluble in common solvents. rsc.org The resulting cross-links are dynamic and can be reversed, offering potential for reprocessable thermosetting materials. rsc.org

In another approach, poly(ether ether ketone) bearing benzyl bromide groups (Br-PEEK) was synthesized and subsequently cross-linked using polybenzimidazole (PBI) as a macromolecular cross-linker. rsc.org This method was employed to enhance the dimensional stability and tensile strength of the resulting polymer membranes for applications such as high-temperature proton exchange membranes. rsc.org

Synthesis of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, which are gaining attention as green alternatives to volatile organic solvents. Benzyl bromide is a common alkylating agent used in the synthesis of imidazolium-based ionic liquids. taylorandfrancis.comajol.infoajol.info

The synthesis typically involves the N-alkylation of an imidazole (B134444) ring. ajol.infoajol.info For example, 1-methylimidazole (B24206) can be reacted directly with benzyl bromide to yield 1-benzyl-3-methylimidazolium (B1249132) bromide. ajol.info Similarly, imidazole itself can first be N-alkylated with benzyl bromide, followed by a second alkylation with a different alkyl halide (like butyl bromide) to produce ionic liquids such as 1-benzyl-3-butylimidazolium bromide. ajol.infoajol.info These reactions can be performed using conventional heating under reflux or through more rapid, solvent-free microwave-assisted methods. taylorandfrancis.comajol.info The resulting products are often viscous liquids that are soluble in polar solvents. taylorandfrancis.com

Table 4: Compounds Mentioned in the Article

Compound Name Abbreviation
Benzyl bromide -
Poly(phenyleneethynylene) PPE
Triphenylphosphine -
Tetrabromomethane -
Atom Transfer Radical Polymerization ATRP
Methyl methacrylate MMA
Polymethyl methacrylate PMMA
2-(dimethylamino)ethyl methacrylate DMAEMA
Poly(2-(dimethylamino)ethyl methacrylate) PDMAEMA
Quaternary Ammonium Compound QAC
Poly(4-vinylpyridine) PVP
Benzalkonium chloride -
α,α′-dibromo-p-xylene DBX
1,4-diazabicyclo[2.2.2]octane DABCO
Poly(ether ether ketone) PEEK
Polybenzimidazole PBI
1-methylimidazole -
Butyl bromide -
1-benzyl-3-methylimidazolium bromide -
1-benzyl-3-butylimidazolium bromide -
Imidazole -
Acetonitrile -
Ethyl acetate -
Potassium hydroxide (B78521) -
Toluene (B28343) -
18-crown-6 -
Potassium cyanide KCN
1,3-diiodobenzene -
Triphenylphosphine -
Dichloromethane -

Medicinal Chemistry and Biological Research Involving Benzyl Bromide

Synthesis of Biologically Active Compounds

The benzylation of molecules, often accomplished using benzyl (B1604629) bromide, can significantly alter their physicochemical properties and biological activity. This has been strategically employed in the synthesis of compounds targeting various diseases.

Anticancer Agents and Drug Development

Benzyl bromide is a key reagent in the synthesis of certain classes of anticancer agents. A notable example is the preparation of 1-benzyl-5-bromoindolin-2-one derivatives, which have demonstrated promising anti-proliferative activities. nih.govresearchgate.net In a typical synthesis, benzyl bromide is reacted with a 5-bromoisatin (B120047) derivative in the presence of a base, such as potassium carbonate, in an aprotic polar solvent like acetonitrile. nih.govresearchgate.net This nucleophilic substitution reaction results in the N-benzylation of the isatin (B1672199) core, a crucial step in building the final bioactive scaffold. nih.gov

These N-benzyl-5-bromoindolin-2-one precursors are then further modified, for instance, by condensation with thiosemicarbazide (B42300) and subsequent reaction with various electrophiles to generate a library of compounds. researchgate.net The resulting molecules have been evaluated for their efficacy against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cell lines. nih.govresearchgate.net Certain derivatives, particularly those bearing a 4-arylthiazole moiety, have exhibited significant growth-inhibitory properties. researchgate.net

Compound SeriesTarget Cancer Cell LinesKey Synthetic Step Involving Benzyl Bromide
1-benzyl-5-bromoindolin-2-one derivativesBreast (MCF-7), Lung (A-549)N-benzylation of 5-bromoisatin

HIV-1 Fusion Inhibitors

Benzyl bromide also serves as a critical alkylating agent in the synthesis of potential inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1). Specifically, it has been utilized in the preparation of lactam-based HIV-1 protease inhibitors. mdpi.com The synthesis of these complex molecules often involves a multi-step process where benzyl bromide is used to introduce a benzyl group at a specific position on a precursor molecule. mdpi.com

For instance, in the synthesis of certain dialkylated β-hydroxy γ-lactams, benzyl bromide is employed as the second alkylating agent in a sequence of reactions involving a strong base like lithium diisopropylamide (LDA). mdpi.com This targeted benzylation is a key step in constructing the final inhibitor scaffold designed to interact with the HIV-1 protease enzyme. mdpi.com

Steroid Sulfatase Inhibitors

The inhibition of steroid sulfatase (STS) is a therapeutic strategy for hormone-dependent cancers. Benzyl bromide is implicated in the synthesis of non-steroidal STS inhibitors. While direct synthetic procedures exclusively citing benzyl bromide are not always detailed in broader reviews, the presence of a benzyl group is a common feature in potent inhibitors, and benzylation is a standard method for its introduction. For example, derivatives of 3-O-sulfamate estra-1,3,5(10)-trienes bearing a 17α-benzyl group have been synthesized and shown to be potent STS inhibitors. bldpharm.com The synthesis of such compounds would logically involve the alkylation of a steroidal precursor with benzyl bromide or a related benzylating agent. The benzyl group in these inhibitors is thought to enhance the binding affinity to the enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies

The systematic study of how the chemical structure of a molecule relates to its biological activity is fundamental in drug discovery. The introduction of a benzyl group using benzyl bromide provides a modifiable component of the molecule, allowing for detailed SAR investigations.

Influence of Benzyl Moiety on Biological Activity

The benzyl group, introduced via benzyl bromide, often plays a crucial role in the biological activity of the synthesized compounds. In the case of the 1-benzyl-5-bromoindolin-2-one anticancer agents, the nature of the benzyl moiety can significantly influence their potency. researchgate.net SAR studies on related compounds have shown that substitutions on the benzyl ring can modulate the anticancer activity. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring of the benzyl moiety can affect the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the biological target, such as VEGFR-2. researchgate.net

In the context of HIV-1 protease inhibitors, the benzyl group often occupies a specific pocket within the enzyme's active site. nih.gov Modifications to this benzyl group, which can be achieved by using substituted benzyl bromides in the synthesis, can lead to enhanced binding affinity and improved inhibitory potency. nih.gov

Similarly, for steroid sulfatase inhibitors, the benzyl group is considered a hydrophobic moiety that increases the binding affinity for the enzyme. nih.gov The combination of the benzyl group with other pharmacophoric features, such as a sulfamate (B1201201) group, has led to the development of highly potent inhibitors. bldpharm.com

Compound ClassRole of Benzyl Moiety
1-benzyl-5-bromoindolin-2-one derivativesInfluences anticancer potency through steric and electronic effects. researchgate.netnih.gov
HIV-1 Protease InhibitorsOccupies a specific pocket in the enzyme's active site, contributing to binding affinity. nih.gov
Steroid Sulfatase InhibitorsActs as a hydrophobic group to increase binding affinity to the enzyme. nih.gov

Computational Approaches to SAR Analysis

Computational methods are increasingly used to understand and predict the SAR of drug candidates. Molecular modeling studies, including docking and molecular dynamics simulations, have been applied to compounds synthesized using benzyl bromide to rationalize their biological activity. mdpi.com

For the 1-benzyl-5-bromoindolin-2-one derivatives, molecular docking simulations have been employed to investigate their binding mode within the active site of VEGFR-2. researchgate.net These studies help to elucidate the key interactions between the inhibitor and the enzyme, providing insights into why certain derivatives exhibit higher potency. The benzyl group often plays a significant role in these interactions, and computational analysis can guide the design of new analogs with improved binding characteristics. researchgate.net

In the field of HIV research, computational SAR studies are used to analyze the interactions between inhibitors and the reverse transcriptase enzyme. researchgate.net While these studies may focus on a class of compounds rather than specifically those made with benzyl bromide, the principles can be applied. Molecular docking can reveal how the benzyl group contributes to the binding affinity through hydrophobic and hydrogen bond interactions, helping to identify active binding sites. researchgate.net Such computational approaches can predict the inhibitory activity of novel molecules before their synthesis, thereby streamlining the drug discovery process. researchgate.net

Genotoxicity and DNA Damage Studies

Benzyl bromide is recognized as a genotoxic compound, a classification stemming from its ability to interact with and damage genetic material. Its reactivity is central to its mechanism of genotoxicity, primarily through its function as an alkylating agent, which leads to the formation of DNA lesions and can result in mutations. nih.govresearchgate.net

Benzyl Bromide as an Alkylating Agent of DNA

Alkylating agents are highly reactive chemicals that introduce alkyl groups into biologically active molecules, fundamentally altering their structure and function. britannica.comwikipedia.org Benzyl bromide functions as such an agent, covalently attaching a benzyl group to the DNA molecule. researchgate.net This process of DNA alkylation results in the formation of DNA adducts or lesions, which can disrupt the standard processes of DNA replication and transcription. researchgate.netbritannica.com

The primary targets for many alkylating agents are the nitrogen and oxygen atoms within DNA bases. oncohemakey.com Specifically, the guanine (B1146940) base is a common site of alkylation. drugs.com Studies have been conducted to examine the chemical reactivity of benzyl bromide with DNA components like guanosine (B1672433) to understand these interactions better. nih.gov The addition of a bulky benzyl group to a DNA base can interfere with the proper pairing of the DNA double helix, leading to structural damage. wikipedia.orgdrugs.com If this damage is not repaired, it can lead to permanent changes in the DNA sequence. britannica.com

Cellular Responses to DNA Damage (e.g., in E. coli)

Organisms have evolved sophisticated DNA repair mechanisms to counteract the effects of alkylating agents. The bacterium Escherichia coli is a model organism for studying these cellular responses. Research has focused on understanding the survival of E. coli cells when treated with benzyl bromide. researchgate.net

One area of investigation involves comparing the survival rates of wild-type E. coli (strain AB1157) with derivatives that have specific genes associated with DNA repair processes knocked out. researchgate.net The objective of such studies is to determine how different DNA repair pathways contribute to fixing the specific adducts formed by benzyl bromide. researchgate.net By observing which knockout strains are more sensitive to the compound, researchers can infer the roles of the missing genes in repairing benzyl-induced DNA damage. researchgate.net In E. coli, a well-known coordinated response to DNA damage is the "SOS response," which involves the regulation of numerous genes to enhance repair capacity. nih.gov The cellular response to benzyl bromide involves activating these pathways to manage the DNA lesions it creates.

Mutagenic Potential

The DNA damage caused by benzyl bromide can lead to mutations, which are permanent alterations in the genetic material. nj.gov A substance that causes such changes is known as a mutagen. nj.gov The mutagenic potential of benzyl bromide has been demonstrated in various experimental systems.

In studies using the bacterium Salmonella typhimurium, a standard model for assessing mutagenicity (the Ames test), benzyl bromide was found to cause base-pair mutations. nih.gov Furthermore, it has been shown to induce sister chromatid exchanges in Chinese hamster cells, another indicator of genotoxic activity. nih.gov These findings confirm that the DNA alkylation caused by benzyl bromide can result in heritable genetic changes, classifying it as a mutagenic compound. nih.govnj.gov

Interactive Data Table: Summary of Genotoxicity Research on Benzyl Bromide

Area of StudyModel/System UsedKey Finding
DNA Alkylation In vitro chemical reactivity studiesBenzyl bromide is reactive with DNA components such as guanosine. nih.gov
Cellular Response Escherichia coli (wild-type and DNA repair mutants)The survival of E. coli upon exposure depends on functional DNA repair pathways that manage benzyl-induced adducts. researchgate.net
Mutagenicity Salmonella typhimurium (Ames test)The compound causes base-pair mutations. nih.gov
Mutagenicity Chinese hamster cellsThe compound induces sister chromatid exchanges. nih.gov

Environmental and Safety Considerations in Research

Handling and Storage Protocols in Laboratory Settings

Proper handling and storage of benzyl (B1604629) bromide are critical to prevent exposure and accidents in a laboratory environment. This involves a combination of engineering controls, personal protective equipment (PPE), and specific storage conditions.

Engineering Controls and Personal Protective Equipment (PPE): All work with benzyl bromide should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of its vapors, which are known to be lachrymatory and irritating to the respiratory tract. organic-chemistry.orgrsc.orgwhiterose.ac.uk Facilities should be equipped with emergency eyewash stations and safety showers in the immediate vicinity of where the chemical is handled. nih.gov

Personnel must wear appropriate PPE to prevent skin and eye contact. This includes chemical safety goggles or a face shield, protective gloves, and a lab coat or other protective clothing. whiterose.ac.ukresearchgate.net It is recommended to use gloves made of materials like fluorinated rubber for immersion protection and nitrile rubber for splash protection. rsc.org After handling, it is crucial to wash hands and face thoroughly. rsc.org

Storage Requirements: Benzyl bromide should be stored in a cool, dry, and well-ventilated area, away from sources of ignition as it is a combustible liquid. rsc.org Containers must be kept tightly closed to prevent the escape of vapors and protect the compound from moisture and light, to which it is sensitive. rsc.orgrsc.org Storage in a locked area accessible only to authorized personnel is recommended. rsc.org Outside or detached storage is preferred where possible. acs.org

Incompatible Materials: Benzyl bromide is incompatible with a range of substances. Violent reactions can occur with strong bases (like sodium hydroxide), amines, and oxidizing agents. rsc.org It also reacts with mild steel and galvanized steel, producing hydrogen gas, which can form explosive mixtures with air. organic-chemistry.orgacs.org Contact with water can lead to slow decomposition, producing hydrogen bromide. organic-chemistry.orgresearchgate.net Therefore, it must be stored away from these materials.

Spill and Disposal Procedures: In the event of a spill, the area should be evacuated, and all ignition sources removed. rsc.org The spill should be contained and absorbed with an inert material like sand, earth, or vermiculite. organic-chemistry.org Water should not be used for cleanup as it can react with the compound. rsc.org All waste, including contaminated absorbent material and empty containers, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. organic-chemistry.orgrsc.org Uncleaned containers should be handled as if they still contain the product. rsc.org

Table 1: Summary of Handling and Storage Protocols for Benzyl Bromide

Protocol Category Key Recommendations
Engineering Controls Use in a chemical fume hood. Ensure access to eyewash stations and safety showers. nih.gov
Personal Protective Equipment (PPE) Wear chemical safety goggles, protective gloves (e.g., fluorinated or nitrile rubber), and a lab coat. rsc.orgresearchgate.net
Storage Conditions Store in a cool, dry, well-ventilated area. rsc.org Keep containers tightly closed. rsc.org Protect from light and moisture. rsc.org Store away from incompatible materials. rsc.org
Incompatible Materials Strong bases, amines, oxidizing agents, mild steel, water. organic-chemistry.orgrsc.orgacs.org
Spill Cleanup Evacuate area, remove ignition sources, absorb with inert material (do not use water). rsc.org
Waste Disposal Dispose of as hazardous waste according to regulations. organic-chemistry.orgrsc.org

Minimizing Exposure and Waste in Synthetic Procedures

Reducing exposure and waste generation during synthetic procedures involving benzyl bromide is a key aspect of responsible chemical research. This can be achieved through careful planning of experiments, the use of appropriate equipment, and adherence to best practices in chemical synthesis.

Procedural Best Practices: To minimize exposure, it is essential to avoid all personal contact with benzyl bromide, including inhalation of its vapors. acs.org Whenever possible, automated or enclosed systems should be used for transferring the liquid to reduce the risk of spills and vapor release. rsc.org Good work practices, such as promptly changing contaminated clothing and laundering it separately, are also crucial. rsc.org Prohibiting eating, drinking, and smoking in areas where benzyl bromide is handled prevents accidental ingestion. rsc.org

In case of spills, procedures should be in place to neutralize and collect the material efficiently to prevent environmental contamination. organic-chemistry.org Waste solutions, including those from washing steps, should be collected and disposed of as hazardous waste. rsc.org Offering surplus and non-recyclable solutions to a licensed disposal company is a recommended practice. rsc.org

Table 2: Strategies for Exposure and Waste Minimization

Strategy Description
Engineering Controls Utilize closed systems and chemical fume hoods to contain vapors. rsc.org
Personal Hygiene Wash hands thoroughly after handling; do not eat, drink, or smoke in the lab. rsc.org
Protective Clothing Wear appropriate PPE and change contaminated clothing immediately. rsc.org
Process Intensification Employ continuous flow reactors to improve efficiency and reduce solvent use. researchgate.net
Waste Management Collect all waste streams for proper hazardous waste disposal. rsc.org Treat and neutralize waste where possible. acs.org

Green Chemistry Principles in Benzyl Bromide Synthesis and Use

Applying the principles of green chemistry to the synthesis and use of benzyl bromide aims to make these processes more environmentally benign. This involves considering the atom economy of reactions, using safer solvents and reagents, and designing processes that are more energy-efficient.

Greener Synthesis of Benzyl Bromide: Traditional methods for synthesizing benzyl bromide can involve hazardous reagents and produce significant waste. guidechem.com Research has focused on developing greener alternatives. One approach involves the in situ generation of bromine from safer, more stable precursors like a mixture of sodium bromate (NaBrO₃) and hydrobromic acid (HBr). rsc.org This method, particularly when used in a continuous flow system, can improve mass efficiency and allow for the recycling of HBr, significantly reducing the Process Mass Intensity (PMI). rsc.org The use of N-bromosuccinimide (NBS) as a brominating agent is another common alternative that is safer to handle than liquid bromine. rsc.org

Solvent selection is another critical aspect of green synthesis. Many traditional bromination reactions use chlorinated solvents like carbon tetrachloride, which are hazardous. organic-chemistry.org Greener alternatives, such as acetonitrile or even solvent-free conditions, have been explored for the synthesis of benzyl bromides. organic-chemistry.orgias.ac.in Microwave-assisted synthesis in greener solvents like diethyl carbonate has also been shown to be an effective and environmentally friendly alternative. google.com

Greener Use of Benzyl Bromide: In reactions where benzyl bromide is used, such as for the protection of alcohols and carboxylic acids, green chemistry principles can also be applied. organic-chemistry.orgorganic-chemistry.org This includes choosing reaction conditions that maximize atom economy and reduce the formation of byproducts. The use of catalytic methods, for instance, can reduce the amount of reagents needed and minimize waste. organic-chemistry.org

Green Chemistry Metrics: To quantify the "greenness" of a chemical process, various metrics have been developed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). tamu.edunih.govwhiterose.ac.uk These metrics help chemists to evaluate and compare different synthetic routes and identify areas for improvement in terms of waste reduction and resource efficiency. mdpi.com For instance, a lower PMI value indicates a more environmentally friendly process. rsc.org

Table 3: Application of Green Chemistry Principles

Principle Application in Benzyl Bromide Chemistry
Safer Reagents Use of N-bromosuccinimide or in situ generated bromine instead of liquid bromine for synthesis. rsc.org
Safer Solvents Replacing chlorinated solvents with greener alternatives like acetonitrile or diethyl carbonate. organic-chemistry.orggoogle.com
Atom Economy Designing syntheses that maximize the incorporation of reactant atoms into the final product. tamu.edu
Waste Prevention Recycling of reagents like HBr and solvents. rsc.orgacs.org Use of catalytic methods to reduce waste. organic-chemistry.org
Process Intensification Utilizing continuous flow chemistry to improve efficiency and reduce waste. rsc.orgresearchgate.net

Q & A

Q. What safety precautions are critical when handling benzyl bromide in laboratory settings?

Benzyl bromide is highly toxic, corrosive, and moisture-sensitive. Key precautions include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Work in a fume hood to avoid inhalation exposure .
  • Storage: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid contact with steel or zinc, as it reacts to release explosive hydrogen gas .
  • Incompatible Materials: Segregate from bases, amines, alcohols, and oxidizing agents to prevent violent reactions .

Q. How should benzyl bromide be stored to prevent decomposition, and what are the indicators of degradation?

  • Storage Conditions: Keep in amber glass bottles with PTFE-lined caps. Use desiccants (e.g., molecular sieves) to mitigate hydrolysis. Regularly inspect containers for pressure buildup or discoloration .
  • Degradation Indicators: Yellowing or turbidity suggests decomposition. Degraded benzyl bromide releases HBr, detectable via pH strips (acidic vapors) or silver nitrate tests (white precipitate of AgBr) .

Q. What are the primary decomposition products of benzyl bromide under different conditions?

ConditionDecomposition ProductsHazard Mitigation
Hydrolysis (H₂O)HBr (corrosive gas), benzyl alcoholUse anhydrous solvents; purge reaction systems with inert gas .
Heat (>100°C)CO, CO₂, and toxic fumesAvoid excessive heating; employ reflux condensers .
Metal contact (e.g., steel)H₂ gas (explosive)Use glass or PTFE-lined equipment .

Q. What first-aid measures are recommended for exposure to benzyl bromide?

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored. Seek immediate medical attention .
  • Skin/Eye Contact: Flush with water for ≥15 minutes. Remove contaminated clothing and wash with soap .
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and provide activated charcoal under medical supervision .

Advanced Research Questions

Q. How does solvent choice influence the reaction kinetics of benzyl bromide in nucleophilic substitution (SN₂) reactions?

Solvent polarity and nucleophilicity significantly affect reaction pathways:

SolventKey ObservationsMechanism Implications
MethanolSlower O-alkylation due to H-bonding; promotes double C-alkylation via proton exchange .Optimize for benzyl ethers by controlling temperature (0–25°C) and stoichiometry.
AcetonitrileFaster SN₂ rates (polar aprotic); minimal side reactions. Ideal for benzyl-protected amines .Use kinetic models to predict product ratios at varying concentrations .

Q. What mechanistic pathways explain byproduct formation in benzyl bromide-mediated alkylation reactions?

  • Competing Elimination: In polar aprotic solvents (e.g., DMF), trace water or heat promotes β-elimination, yielding styrene derivatives. Monitor via GC-MS .
  • Over-alkylation: Excess benzyl bromide leads to quaternary ammonium salts. Mitigate via stepwise addition and low temperatures (0–5°C) .

Q. How can kinetic modeling resolve contradictions in benzyl bromide reaction data across experimental setups?

  • Model Calibration: Fit rate constants (e.g., kalkylationk_{\text{alkylation}}) to time-resolved NMR or HPLC data .
  • Case Study: Discrepancies in methanol reactions were resolved by incorporating proton exchange equilibria, revealing hidden intermediates .

Q. What strategies minimize residual benzyl bromide in synthetic products?

  • Purification: Use silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water .
  • Analytical Confirmation: Detect residuals via 1H^1\text{H} NMR (δ 4.8 ppm, singlet for CH₂Br) or GC-MS (m/z 170–172) .

Q. How do steric/electronic factors influence substituted benzyl bromides in cross-coupling reactions?

SubstituentReactivity TrendExample Application
Electron-withdrawing (e.g., -NO₂)Accelerates SN₂ (stabilizes transition state)Synthesis of nitroaromatic polymers .
Steric hindrance (e.g., 2,6-di-Me)Reduces reaction rate; promotes eliminationSelective protection in peptide synthesis .

Q. What challenges arise in scaling up benzyl bromide-mediated reactions, and how are they addressed?

  • Heat Management: Exothermic reactions require jacketed reactors with precise temperature control (−10 to 25°C) .
  • Solvent Recovery: Distill methanol or acetonitrile under reduced pressure to recycle solvents and reduce costs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.